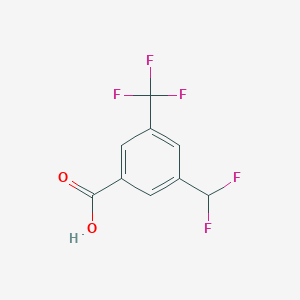
3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid” would be a benzoic acid derivative with difluoromethyl and trifluoromethyl substituents on the benzene ring . Fluorinated compounds, such as this one, are often used in pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a carboxylic acid group, a difluoromethyl group, and a trifluoromethyl group . The presence of fluorine atoms would likely influence the electronic properties of the molecule.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzoic acid derivatives are known to undergo a variety of reactions, including esterification, reduction, and reactions with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the carboxylic acid group. For example, the compound would likely have a high electronegativity and may form hydrogen bonds .科学的研究の応用
Catalyst-Free Decarboxylative Trifluoromethylation
A study by Wang et al. (2017) demonstrated a catalyst-free method for the decarboxylative trifluoromethylation of benzoic acid derivatives. This environmentally friendly transformation is notable for its practicality and scalability (Wang, Fang, Deng, & Gong, 2017).
Synthesis of Aryl Trifluoromethyl Ketones
Liu et al. (2021) achieved trifluoromethylation of benzoic acids through nucleophilic substitution, providing an efficient method for preparing aryl trifluoromethyl ketones from readily available materials (Liu et al., 2021).
Metal-Organic Frameworks for Catalysis
Wu et al. (2017) synthesized novel porous Zn-MOFs using benzoic acid derivatives. These MOFs, when embedded with Ag nanoparticles, showed enhanced catalytic efficiency for the reduction of nitrophenol (Wu et al., 2017).
Cyclopolymerization Applications
Mayershofer et al. (2006) utilized benzoic acid esters for the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, indicating potential in cyclopolymerization processes (Mayershofer, Nuyken, & Buchmeiser, 2006).
Fixation of Multilayered Liquid-Crystalline Complexes
Kishikawa et al. (2008) studied the complexation and photopolymerization of a polymerizable benzoic acid derivative, highlighting its use in creating multilayered liquid-crystalline structures (Kishikawa, Hirai, & Kohmoto, 2008).
Trifluoromethyl-Acyloxylation of Styrenes
Xu and Cai (2020) developed an iron-catalyzed method for trifluoromethyl-acyloxylation of styrenes using benzoic acids. This synthesis of ester-containing organofluorine compounds is significant for its broad substrate scope and moderate yields (Xu & Cai, 2020).
Structural Characterization in Antitubercular Drugs
Richter et al. (2021) characterized the crystal and molecular structures of benzoic acid derivatives as precursors for antitubercular benzothiazinones, highlighting their significance in drug development (Richter, Goddard, Schlegel, Imming, & Seidel, 2021).
Oxidative Trifluoromethylation in Pharmaceuticals
Khan, Buba, and Goossen (2012) discussed the trifluoromethylation of (hetero)arenes, a common structural motif in pharmaceuticals, agrochemicals, and organic materials. This process enhances chemical and physical properties and is crucial in medicinal chemistry (Khan, Buba, & Goossen, 2012).
Photoassisted Degradation in Aqueous Media
Tsukamoto et al. (2019) explored the degradation of trifluoromethyl benzoic acid isomers in water under UVC irradiation. This study is pivotal in understanding the environmental impact and decomposition of fluorinated chemicals (Tsukamoto, Mitsutsuka, Fujimoto, & Zhao, 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(difluoromethyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-7(11)4-1-5(8(15)16)3-6(2-4)9(12,13)14/h1-3,7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAKRCVGSOFIOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B2418823.png)
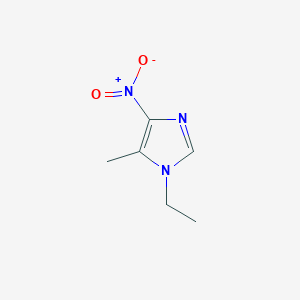
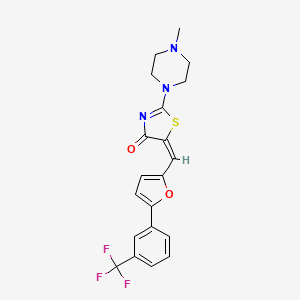
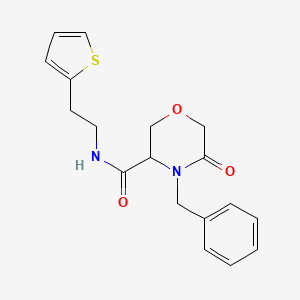
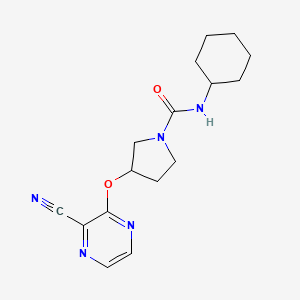
![1-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B2418832.png)
![Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2418833.png)
![Ethyl 5-(3-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418836.png)
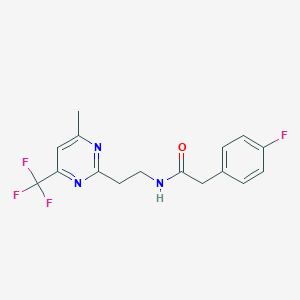
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide](/img/structure/B2418838.png)
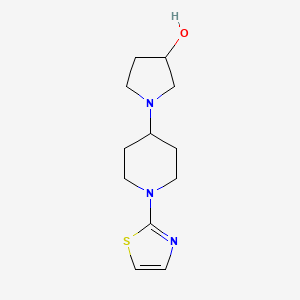
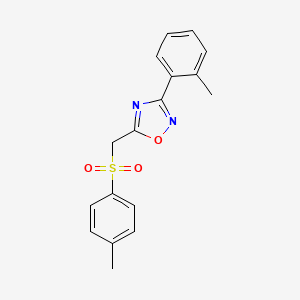
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2418841.png)
